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molecular formula C6H5ClN4O B1604121 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 65866-54-8

6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B1604121
M. Wt: 184.58 g/mol
InChI Key: JUZYQQYVGWIFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04104469

Procedure details

To a solution of 6-chloro-2,3-dihydro-s-triazolo[4,3-b]pyridazin-3-one [P. Francavilla and F. Lauria, J. Het. Chem. 8, 415 (1971)] (1, 8.5 g., 50 m.mol.) in dry DMF (12 ml.) was added NaH (50% dispersion in paraffin, 2.64 g., 55 m.mol) and the mixture was stirred for 1 hour at room temperature. After methyl iodide (21.3 g., 150 m.mole) was added, the mixture was stirred for 40 hours at room temperature, diluted with water (200 ml.) and extracted with CHCl3 (4 × 100 ml.). The combined extracts were washed with water (3 × 50 ml.), treated with a small amount of carbon and dried with anhydrous Na2SO4. Evaporation of the solvent under reduced pressure afforded pale yellow residue which was crystallized from chloroform-n-hexane. Yield: 7.23 g. (79%). M.p. 180°-181° C.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8](=[O:11])[NH:9][N:10]=2)[N:7]=1.[H-].[Na+].[CH3:14]I>CN(C=O)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8](=[O:11])[N:9]([CH3:14])[N:10]=2)[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(NN2)=O
Name
Quantity
2.64 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
21.3 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 40 hours at room temperature
Duration
40 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (4 × 100 ml.)
WASH
Type
WASH
Details
The combined extracts were washed with water (3 × 50 ml.)
ADDITION
Type
ADDITION
Details
treated with a small amount of carbon
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded pale yellow residue which
CUSTOM
Type
CUSTOM
Details
was crystallized from chloroform-n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=CC=2N(N1)C(N(N2)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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